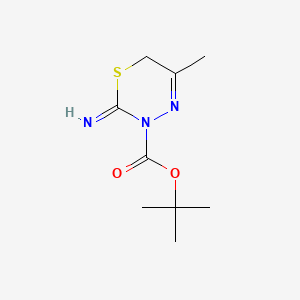
Cy5.5 acid(mono so3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cy5.5 acid(mono so3) is a cyanine dye that emits in the near-infrared spectrum. It is widely used in biomedical research due to its excellent luminescence properties and minimal background fluorescence. This compound is particularly valuable for in vivo imaging, allowing researchers to visualize and track biological molecules in complex environments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cy5.5 acid(mono so3) typically involves the condensation of a cyanine dye precursor with a sulfonic acid group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. The process may involve multiple steps, including purification and characterization to ensure the quality of the final compound.
Industrial Production Methods
In industrial settings, the production of Cy5.5 acid(mono so3) is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent production of high-quality dye suitable for various applications.
化学反应分析
Types of Reactions
Cy5.5 acid(mono so3) undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its luminescence properties.
Reduction: Reduction reactions can also alter the dye’s properties, making it useful for various analytical applications.
Substitution: The sulfonic acid group can participate in substitution reactions, allowing for the modification of the dye’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of different fluorescent species, while substitution reactions can yield modified dyes with altered properties.
科学研究应用
Cy5.5 acid(mono so3) has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical analyses and assays.
Biology: Employed in fluorescence microscopy and flow cytometry to study cellular processes and interactions.
Medicine: Utilized in diagnostic imaging and targeted drug delivery to visualize and track therapeutic agents.
Industry: Applied in the development of advanced imaging technologies and diagnostic tools.
作用机制
The mechanism of action of Cy5.5 acid(mono so3) involves its ability to absorb light at specific wavelengths and emit fluorescence. This property is due to the presence of conjugated double bonds in its structure, which allows for the efficient transfer of energy. The dye’s molecular targets include various biological molecules, and its pathways involve interactions with cellular components to produce luminescent signals.
相似化合物的比较
Similar Compounds
Cy3.5: Another cyanine dye with similar properties but emits at a different wavelength.
Cy7.5: A cyanine dye with a longer emission wavelength, used for deeper tissue imaging.
Uniqueness
Cy5.5 acid(mono so3) is unique due to its optimal balance of sensitivity and specificity for in vivo imaging. Its near-infrared emission allows for deep tissue penetration and minimal background interference, making it ideal for various biomedical applications.
属性
分子式 |
C43H48N2O5S |
|---|---|
分子量 |
704.9 g/mol |
IUPAC 名称 |
4-[2-[5-[3-(5-carboxypentyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C43H48N2O5S/c1-42(2)37(44(28-14-6-9-23-39(46)47)35-26-24-31-17-10-12-19-33(31)40(35)42)21-7-5-8-22-38-43(3,4)41-34-20-13-11-18-32(34)25-27-36(41)45(38)29-15-16-30-51(48,49)50/h5,7-8,10-13,17-22,24-27H,6,9,14-16,23,28-30H2,1-4H3,(H-,46,47,48,49,50) |
InChI 键 |
OHNKERIUPMLSIL-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)O)C=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-N-[(1E)-(2-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B14042492.png)
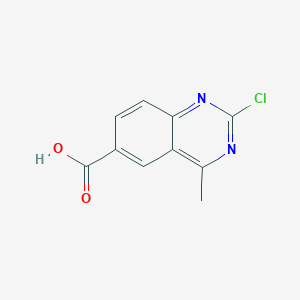


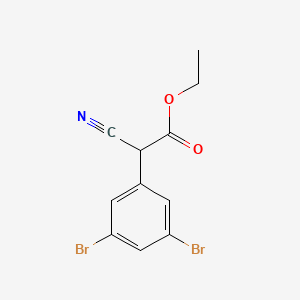
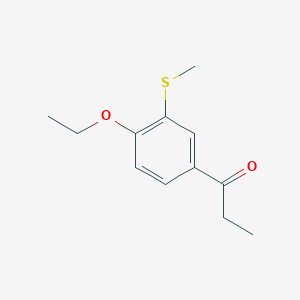
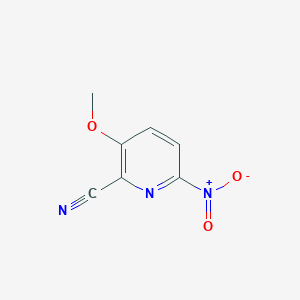
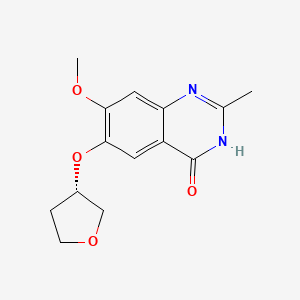
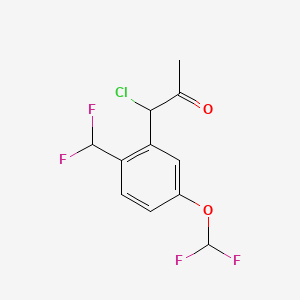
![methyl (2S,4S,5R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B14042545.png)
